molecular formula C13H14ClN3O2 B2613512 1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole CAS No. 956612-14-9

1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2613512
CAS No.: 956612-14-9
M. Wt: 279.72
InChI Key: MKPCVRNXIDTMAC-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a pyrazole-derived compound characterized by a 3-chlorophenyl group attached to a nitroethyl chain and substituted with 3,5-dimethyl groups on the pyrazole ring. Pyrazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and receptor modulation properties.

Properties

IUPAC Name

1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-9-6-10(2)17(15-9)13(8-16(18)19)11-4-3-5-12(14)7-11/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPCVRNXIDTMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 1-(3-chlorophenyl)-2-nitropropene. This intermediate is then subjected to a cyclization reaction with 3,5-dimethylpyrazole under basic conditions to yield the target compound. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-[1-(3-chlorophenyl)-2-aminoethyl]-3,5-dimethyl-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding alcohols or ketones at the methyl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that pyrazole derivatives, including 1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole, exhibit significant antimicrobial properties. A study demonstrated that several pyrazole derivatives showed promising activity against various bacterial strains and fungi, suggesting their potential as antimicrobial agents .

Antitumor Effects
The compound has also been investigated for its antitumor activities. In vitro studies have shown that pyrazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer drugs .

Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. The compound may inhibit specific pathways involved in inflammation, thereby providing therapeutic benefits in conditions characterized by excessive inflammatory responses .

Agricultural Applications

Pesticidal Activity
The unique structure of this compound allows it to function as a pesticide. Studies have indicated that certain pyrazole compounds can effectively control pest populations while minimizing harm to beneficial insects . This makes them valuable in integrated pest management strategies.

Material Science

Polymer Chemistry
In material science, pyrazole derivatives are being explored for their utility in synthesizing new polymers with enhanced properties. The incorporation of pyrazole groups into polymer backbones can improve thermal stability and mechanical strength, making these materials suitable for various industrial applications .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Remarks
Medicinal Chemistry Antimicrobial ActivityEffective against bacteria and fungi
Antitumor EffectsInduces apoptosis in cancer cell lines
Anti-inflammatory PropertiesPotential therapeutic benefits in inflammatory diseases
Agriculture Pesticidal ActivityEffective in controlling pest populations
Material Science Polymer ChemistryEnhances thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro group may play a role in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl Position : The target compound’s 3-chlorophenyl group may favor interactions with hydrophobic pockets in biological targets, whereas the 4-chloro analog () could exhibit distinct binding due to spatial orientation .
  • Halogenation : Dichlorophenyl analogs () exhibit higher molecular weights and complexity, which may reduce solubility but increase target affinity .

Biological Activity

1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C12H13ClN4O2, with a molecular weight of approximately 270.71 g/mol. The presence of the nitro group and chlorophenyl moiety contributes to its unique chemical reactivity and biological interactions.

Pharmacological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, antipyretic, and anti-cancer properties. The specific activities of this compound can be summarized as follows:

  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism is similar to that of well-known anti-inflammatory drugs like celecoxib .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and related diseases .
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial effects against various bacterial strains, although further research is needed to establish its efficacy and mechanism .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives.
  • Modulation of Cellular Signaling : There is potential for this compound to influence signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer activity.

Case Studies

Several case studies have been published that explore the biological activity of pyrazole compounds:

  • Study on Anti-inflammatory Activity :
    • A study evaluated the anti-inflammatory effects of various pyrazole derivatives in animal models. Results indicated that this compound significantly reduced inflammation markers compared to controls .
  • Antioxidant Efficacy Assessment :
    • In vitro assays demonstrated that this compound scavenges free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions .
  • Antimicrobial Testing :
    • Laboratory tests showed promising results against Gram-positive bacteria, indicating a need for further exploration into its antimicrobial mechanisms and potential clinical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, hydrazine derivatives (e.g., 1-(3-chlorophenyl)hydrazine) can react with β-diketones or β-keto esters under reflux in ethanol. Nitrogen atmosphere is critical to prevent oxidation . Post-synthesis, purification via column chromatography (using ethyl acetate/hexane gradients) and recrystallization (e.g., dichloromethane) yield high-purity crystals . Key intermediates like nitroethyl groups may require controlled nitration steps, monitored by TLC.

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • XRD : Determines crystallographic parameters (e.g., monoclinic systems with space group P2₁/c) and bond angles (e.g., C–N–C angles ≈ 115–127°) .
  • FTIR : Identifies functional groups (e.g., nitro groups at ~1520 cm⁻¹, pyrazole ring vibrations at ~1600 cm⁻¹) .
  • TEM : Measures particle size (e.g., 20–50 nm for nanoscale derivatives) .
  • NMR : Assigns proton environments (e.g., 3,5-dimethyl protons at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between computational models and experimental results?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. For example, XRD bond lengths (e.g., C–Cl at 1.72–1.74 Å) may differ from DFT-optimized gas-phase models. Hybrid methods like ONIOM (combining QM/MM) improve accuracy by incorporating crystal lattice constraints . Validate computational models using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-stacking) .

Q. What strategies optimize structure-activity relationship (SAR) studies for pyrazole derivatives?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 3-chlorophenyl moiety to enhance electrophilic reactivity. Methyl groups at pyrazole positions 3 and 5 increase steric hindrance, affecting binding affinity .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to correlate substituent positions (e.g., nitroethyl orientation) with biological targets (e.g., kinase inhibition) .
  • Data Validation : Cross-reference biological activity (e.g., IC₅₀) with electronic parameters (HOMO-LUMO gaps) from DFT calculations .

Q. How do crystallographic torsion angles influence the compound’s conformational stability?

  • Methodological Answer : Torsion angles (e.g., Cl–C13–C14–C15 ≈ 178°) dictate planar or twisted conformations. For 1-[1-(3-chlorophenyl)-2-nitroethyl] derivatives, intramolecular H-bonding (N–H⋯O) between nitro and pyrazole groups stabilizes planar geometries. Compare with analogs lacking nitro groups, which exhibit torsional strain (e.g., C16–N2–C1 angles deviating by ±5°) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar pyrazole derivatives?

  • Methodological Answer : Variations arise from assay conditions (e.g., cell line specificity) or purity issues. For example, impurities in hydrazine precursors (<95% purity) can yield byproducts (e.g., 3-chlorophenylisoquinoline adducts), skewing antimicrobial activity data . Mitigate via:

  • HPLC-MS Purity Checks : Ensure ≥98% purity before bioassays.
  • Control Experiments : Test intermediates (e.g., nitroethyl precursors) for baseline activity .

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